molecular formula C15H22N2O2 B4930417 N-(tert-butyl)-4-(butyrylamino)benzamide

N-(tert-butyl)-4-(butyrylamino)benzamide

Cat. No. B4930417
M. Wt: 262.35 g/mol
InChI Key: SVYTVBASUKYBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(butyrylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of drug discovery. This compound is also known as BPTES, an acronym for its full chemical name.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This, in turn, leads to a decrease in the production of ATP and other metabolites that are essential for cancer cell survival.
Biochemical and Physiological Effects:
BPTES has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. It has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using BPTES in lab experiments is its high selectivity for glutaminase, which allows for the specific targeting of cancer cells. However, BPTES has poor solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors based on the structure of BPTES. Another area of interest is the investigation of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying the selectivity of BPTES for cancer cells, which could lead to the identification of new targets for cancer therapy.

Synthesis Methods

The synthesis of BPTES involves the reaction of tert-butyl 2-(chloromethyl)benzoate with butyryl chloride, followed by the reaction of the resulting intermediate with ammonium acetate. The final product, BPTES, is obtained after purification through column chromatography.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase activity, BPTES can effectively starve cancer cells of the nutrients they need to survive, making it a promising candidate for cancer treatment.

properties

IUPAC Name

4-(butanoylamino)-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-12-9-7-11(8-10-12)14(19)17-15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYTVBASUKYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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